N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, while tetrazoles are often used in medicinal chemistry due to their bioisosteric properties with carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the tetrazole ring can mimic carboxylic acids and interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Methyl-1H-tetrazole: A simpler tetrazole derivative used in various chemical applications.
Uniqueness
N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of indole and tetrazole moieties, which confer a range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(5-methylindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-14-7-8-18-16(13-14)9-11-25(18)12-10-21-20(27)17-5-3-4-6-19(17)26-15(2)22-23-24-26/h3-9,11,13H,10,12H2,1-2H3,(H,21,27) |
InChI Key |
QUQZCFMUDQGOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=C3N4C(=NN=N4)C |
Origin of Product |
United States |
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